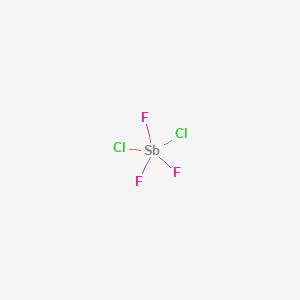
Antimony dichlorotrifluoride
Descripción general
Descripción
Antimony dichlorotrifluoride is a compound with the molecular formula Cl2F3Sb . It has a molecular weight of 249.66 . The percent composition is Cl 28.40%, F 22.83%, and Sb 48.77% .
Chemical Reactions Analysis
Antimony, including its compounds, is not very active but reacts with oxygen, sulfur, and chlorine at high temperatures . Antimony (III) is the more stable oxidation state and has several characteristic reactions .Physical and Chemical Properties Analysis
Antimony is a silver-white brittle solid or a dark-gray, lustrous powder . It is not very active but reacts with oxygen, sulfur, and chlorine at high temperatures . This compound has a molecular weight of 249.66 .Safety and Hazards
Direcciones Futuras
The extensive mining and use of antimony have led to its introduction into the biosphere, where it can be hazardous, depending on its bioavailability and absorption . There is a clear need to move to a more sustainable life cycle for antimony . This includes finding secondary sources of antimony either through the recycling of end-of-life products or by recovering antimony from industrial process residues .
Mecanismo De Acción
Target of Action
Antimony-based compounds, including Antimony Dichlorotrifluoride, have been used in the therapy of parasitic diseases like leishmaniasis . The molecular targets of these compounds are still under investigation, but recent studies suggest that trypanothione reductase and zinc-finger proteins could be potential targets .
Mode of Action
It’s suggested that pentavalent antimony acts as a prodrug which is converted to the active and more toxic trivalent antimony . These intermolecular interactions between compounds and targets occur within the pocket-like region of the protein, known as the binding site, where specific amino acid residues play a crucial role .
Biochemical Pathways
This compound may affect several biochemical pathways. The biotransformation processes of antimony, such as oxidation, reduction, and methylation, are catalyzed by a series of enzymes in diverse environmental microorganisms . The exact pathways affected by this compound and their downstream effects are still under investigation.
Pharmacokinetics
It’s known that antimony and its compounds exhibit toxic properties, and their pharmacokinetic properties play a crucial role in their therapeutic and toxic effects .
Result of Action
It’s known that antimony and its compounds can cause apoptosis in a dose- and time-dependent manner
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the geochemical behaviors of antimony are key to controlling the fate of environmental antimony pollution . Furthermore, microbial communities, heavy metal distribution, and geochemical factors interact with each other and together shape the microbial community, which can influence the action of antimony .
Análisis Bioquímico
Biochemical Properties
Antimony dichlorotrifluoride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in glycolysis, such as enolase and phosphatase . These interactions can lead to disruptions in metabolic pathways, affecting the overall cellular metabolism. The compound’s high reactivity with biomolecules is attributed to its ability to form strong bonds with sulfur and oxygen atoms, which are commonly found in the active sites of enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to impair DNA damage signaling and delay the repair of DNA double-strand breaks in cells . This can lead to increased genomic instability and potentially carcinogenic effects. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It can cause oxidative stress by generating reactive oxygen species, leading to cell apoptosis and necrosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and disrupting normal cellular functions . The compound can also interfere with the transcription and translation processes, leading to altered gene expression. Furthermore, this compound has been found to inhibit the activity of ATP-dependent enzymes, affecting cellular energy production and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade over time, especially when exposed to light and moisture . Long-term exposure to this compound has been shown to cause persistent oxidative stress and chronic inflammation in cells. These effects can lead to long-term damage to cellular structures and functions, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild oxidative stress and temporary disruptions in cellular metabolism . At high doses, it can lead to severe toxicity, including liver and kidney damage, neurological effects, and even death . Threshold effects have been observed, where the compound’s toxicity significantly increases beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as ATP-dependent 6-phosphofructokinase, which plays a crucial role in glycolysis . The compound’s interaction with these enzymes can lead to altered metabolic flux and changes in metabolite levels. Additionally, this compound can undergo biotransformation processes, including oxidation and reduction, mediated by microbial enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as Low silicon rice 1 (Lsi1), which mediates the uptake of antimony in plants . Once inside the cells, the compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by its affinity for certain cellular components, such as sulfur-containing proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also accumulate in specific organelles, such as the mitochondria, leading to disruptions in mitochondrial function and energy production . The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and binding interactions with cellular transporters .
Propiedades
IUPAC Name |
dichloro(trifluoro)-λ5-stibane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.3FH.Sb/h5*1H;/q;;;;;+5/p-5 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTDHPWTBVPOSY-UHFFFAOYSA-I | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Sb](F)(F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2F3Sb | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334262 | |
| Record name | Antimony dichlorotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7791-16-4 | |
| Record name | Antimony dichlorotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


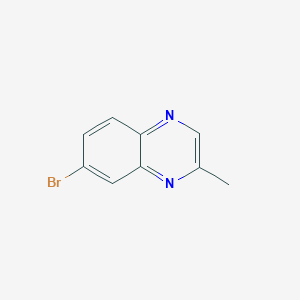

![(2S,3S,4S,5R,6S)-6-[[(4S,4aS,7aR,12bS)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B3331010.png)
![4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3331018.png)
![Thieno[3,2-d]pyrimidin-2-ylmethanol](/img/structure/B3331025.png)
![2-(Chloromethyl)thieno[3,2-d]pyrimidine](/img/structure/B3331032.png)
![2-(Bromomethyl)thieno[3,2-d]pyrimidine](/img/structure/B3331034.png)
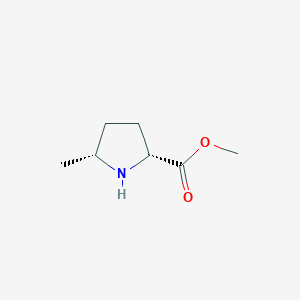
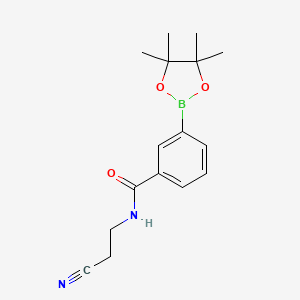
![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B3331063.png)
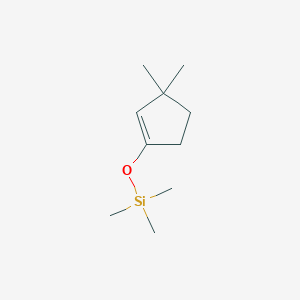
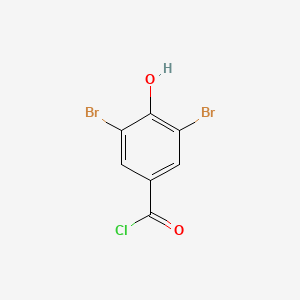
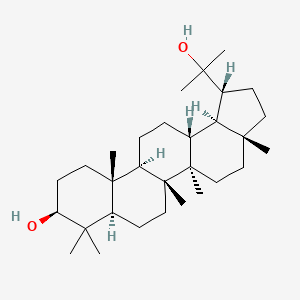
![methyl 6-amino-1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3331084.png)
